2-(4-(3-acetyl-8-bromo-3H-pyrazolo[3,4-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile
2-(4-(3-acetyl-8-bromo-3H-pyrazolo[3,4-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile
Brand Name:
Vulcanchem
CAS No.:
1201643-72-2
VCID:
VC0176656
InChI:
InChI=1S/C22H17BrN4O/c1-13(28)27-19-11-25-18-9-8-16(23)10-17(18)20(19)21(26-27)14-4-6-15(7-5-14)22(2,3)12-24/h4-11H,1-3H3
SMILES:
CC(=O)N1C2=CN=C3C=CC(=CC3=C2C(=N1)C4=CC=C(C=C4)C(C)(C)C#N)Br
Molecular Formula:
C22H17BrN4O
Molecular Weight:
433.309
2-(4-(3-acetyl-8-bromo-3H-pyrazolo[3,4-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile
CAS No.: 1201643-72-2
Cat. No.: VC0176656
Molecular Formula: C22H17BrN4O
Molecular Weight: 433.309
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1201643-72-2 |
|---|---|
| Molecular Formula | C22H17BrN4O |
| Molecular Weight | 433.309 |
| IUPAC Name | 2-[4-(3-acetyl-8-bromopyrazolo[3,4-c]quinolin-1-yl)phenyl]-2-methylpropanenitrile |
| Standard InChI | InChI=1S/C22H17BrN4O/c1-13(28)27-19-11-25-18-9-8-16(23)10-17(18)20(19)21(26-27)14-4-6-15(7-5-14)22(2,3)12-24/h4-11H,1-3H3 |
| Standard InChI Key | RTUILLNUVFGQRW-UHFFFAOYSA-N |
| SMILES | CC(=O)N1C2=CN=C3C=CC(=CC3=C2C(=N1)C4=CC=C(C=C4)C(C)(C)C#N)Br |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator